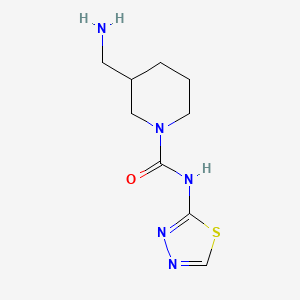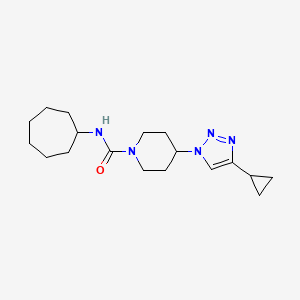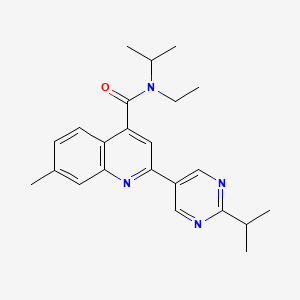amino]butan-1-ol](/img/structure/B5902583.png)
2-[[4-(1H-pyrazol-1-yl)benzyl](3-thienylmethyl)amino]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-(1H-pyrazol-1-yl)benzyl](3-thienylmethyl)amino]butan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PTBA and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of PTBA is not fully understood. However, it has been proposed that PTBA inhibits the activity of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is involved in the regulation of gene expression and its inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
PTBA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. PTBA has also been found to reduce inflammation and oxidative stress.
実験室実験の利点と制限
One of the major advantages of PTBA is its high specificity towards LSD1. This makes it a useful tool for studying the role of LSD1 in various biological processes. However, PTBA has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on PTBA. One area of research is the development of more potent and selective LSD1 inhibitors based on the structure of PTBA. Another area of research is the investigation of the role of LSD1 in other biological processes, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the potential use of PTBA in combination with other cancer therapies is an area of interest for future research.
Conclusion:
In conclusion, PTBA is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in cancer therapy. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of LSD1, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. PTBA has various biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for research on PTBA, including the development of more potent and selective LSD1 inhibitors and the investigation of its potential use in combination with other cancer therapies.
合成法
The synthesis of PTBA involves the reaction of 4-(1H-pyrazol-1-yl)benzyl chloride with 3-thienylmethylamine in the presence of a base. The resulting product is then treated with butanal and an acid catalyst to obtain PTBA in high yield.
科学的研究の応用
PTBA has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer therapy. PTBA has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
2-[(4-pyrazol-1-ylphenyl)methyl-(thiophen-3-ylmethyl)amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-2-18(14-23)21(13-17-8-11-24-15-17)12-16-4-6-19(7-5-16)22-10-3-9-20-22/h3-11,15,18,23H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTSYZYVECSWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CC=C(C=C1)N2C=CC=N2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-isobutyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5902506.png)


![2-isopropyl-5-{[4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrimidine](/img/structure/B5902519.png)
![4-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B5902526.png)
![2,6-dimethoxy-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B5902534.png)
![1-(2-amino-2-oxoethyl)-N-{2-[(methylsulfonyl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5902542.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5902550.png)
amine](/img/structure/B5902553.png)

amine](/img/structure/B5902566.png)
![1-(2-amino-2-oxoethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902576.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}ethanamine](/img/structure/B5902580.png)